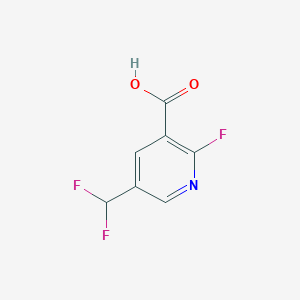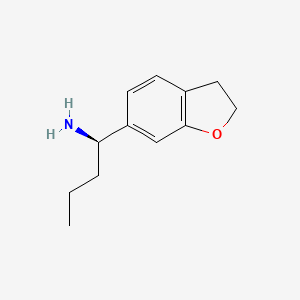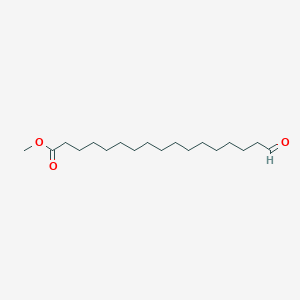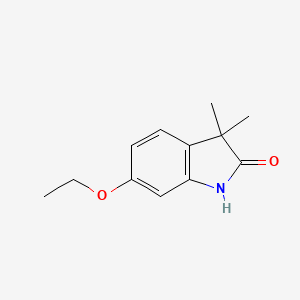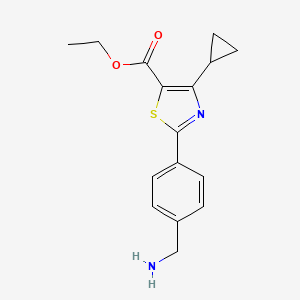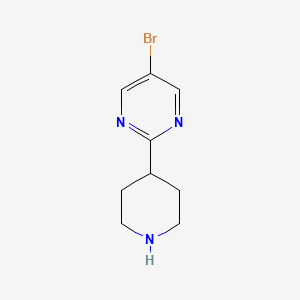
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a thiazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropylthiazole-5-carbaldehyde typically involves the bromination of a thiazole derivative followed by the introduction of a cyclopropyl group and an aldehyde functional group. One common method involves the reaction of 2-bromo-4-cyclopropylthiazole with a formylating agent under controlled conditions to yield the desired carbaldehyde compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Bromo-4-cyclopropylthiazole-5-carboxylic acid.
Reduction: 2-Bromo-4-cyclopropylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropylthiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-formylthiazole
- 2-Bromo-4-formylthiazole
- 2-Bromo-5-methylthiazole
Uniqueness
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C7H6BrNOS |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6BrNOS/c8-7-9-6(4-1-2-4)5(3-10)11-7/h3-4H,1-2H2 |
InChI Key |
IUPRBIBKCWAKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=N2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


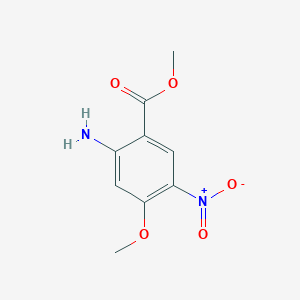
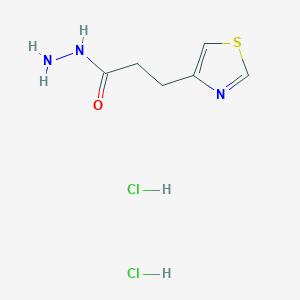


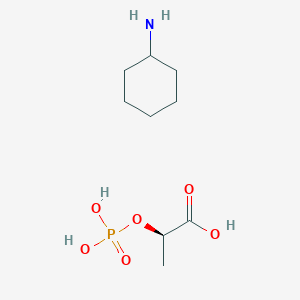
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
